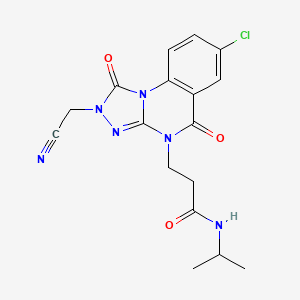![molecular formula C8H7BrN2O2 B2974755 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-53-2](/img/structure/B2974755.png)
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound consists of a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with a carboxylic acid group at the second position and a hydrobromide salt form.
作用機序
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors . They undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting they may interact with biochemical pathways related to tuberculosis.
Result of Action
Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
This compound has shown potential as a covalent anticancer agent . It has been used to synthesize a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
It has been used in the development of covalent inhibitors, suggesting it may exert its effects through covalent binding interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of microreactors and automated systems can further optimize the production process.
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
類似化合物との比較
Imidazo[1,2-a]pyridine: The parent compound without the carboxylic acid group.
Imidazo[1,2-a]pyridine-3-carboxylic acid: A similar compound with the carboxylic acid group at the third position.
Imidazo[1,2-a]pyridine-2-carboxamide: A derivative with a carboxamide group instead of a carboxylic acid group.
Uniqueness: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBABRHGOKSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)


![3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2974683.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)



![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
